1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine
Description
1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine is a piperazine derivative featuring two 4,6-difluorobenzo[d]thiazole substituents at the 1,4-positions of the piperazine ring. This compound belongs to a class of bis-heteroaryl piperazines, which are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antimicrobial properties, and antitumor effects .
Properties
IUPAC Name |
2-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N4S2/c19-9-5-11(21)15-13(7-9)27-17(23-15)25-1-2-26(4-3-25)18-24-16-12(22)6-10(20)8-14(16)28-18/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNHNOXFARLULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C4=NC5=C(C=C(C=C5S4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine typically involves the coupling of 4,6-difluorobenzo[d]thiazole derivatives with piperazine. One common method includes the reaction of 4,6-difluorobenzo[d]thiazole with piperazine in the presence of a suitable base and solvent under controlled temperature conditions . The reaction is usually carried out under inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzothiazole rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole rings .
Scientific Research Applications
1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various proteins, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Piperazine Derivatives
Key Observations :
- Fluorination: The target compound’s 4,6-difluoro substitution on the benzothiazole rings may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., benzo[b]thiophen-4-yl derivatives) .
- Heterocyclic Variations : Replacing benzothiazole with thiadiazole (e.g., 1,3,4-thiadiazol-2-yl) or thiazepine groups alters electronic properties and steric bulk, impacting biological target interactions .
Table 2: Pharmacological Profiles of Selected Analogs
Key Insights :
- Kinase Inhibition: Thiazol-4-one derivatives (e.g., compound 5d) exhibit nanomolar potency against DYRK1A, suggesting that fluorinated benzothiazole analogs may similarly target kinase pathways .
- Antimicrobial Activity : Piperazine dithiosemicarbazones with chloro- or methoxy-substituted benzaldehyde groups demonstrate superior fungicidal activity, highlighting the role of electron-withdrawing substituents .
- Antiviral Potential: Bis(heteroaryl)piperazines like UC-781 show potent HIV-1 inhibition, indicating that the target compound’s bis-heteroaryl architecture may confer broad antiviral utility .
Physicochemical Properties
- Molecular Weight : Analogs such as 1,4-bis(benzo[b]thien-4-yl)piperazine (350.51 g/mol) and thiadiazole derivatives (up to 529.7 g/mol) suggest that the target compound’s molecular weight likely exceeds 400 g/mol due to fluorine and benzothiazole substituents .
- Solubility : Fluorination typically reduces solubility in aqueous media but improves lipid membrane permeability, a trade-off critical for drug bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
